![molecular formula C12H14N2O2S B223399 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole, also known as DMSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole involves the inhibition of COX-2 and 5-LOX enzymes. This inhibition leads to the reduction of prostaglandin and leukotriene synthesis, which are involved in the inflammatory response. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole have been studied extensively. The compound has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole in lab experiments is its high potency as an inhibitor of COX-2 and 5-LOX enzymes. This makes it a useful tool in the study of the inflammatory response. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole. One area of research could be the investigation of its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Another area of research could be the study of its anti-cancer properties and its potential use in cancer therapy. Additionally, the development of more efficient synthesis methods and the improvement of its solubility could also be areas of future research.
Synthesis Methods
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been reported using various methods. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the yield of the product is high.
Scientific Research Applications
1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been investigated for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the inflammatory response, and their inhibition can be useful in the treatment of inflammatory diseases such as arthritis and asthma.
properties
Product Name |
1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3-methylpyrazole |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-5-12(8-10(9)2)17(15,16)14-7-6-11(3)13-14/h4-8H,1-3H3 |
InChI Key |
WHQSKOWDMHUVMT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=CC(=N2)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



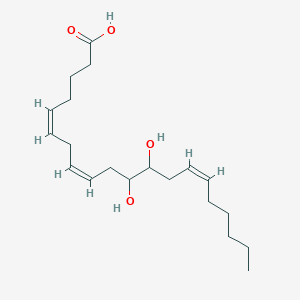

![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)
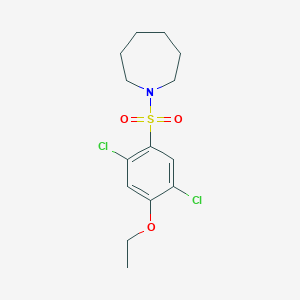
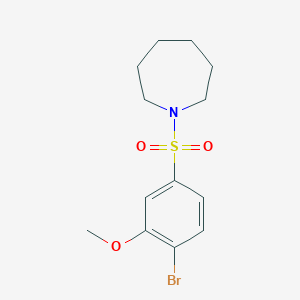
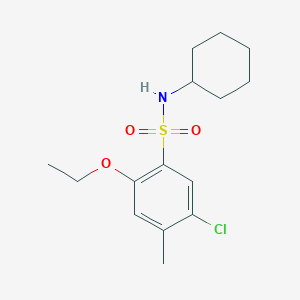
![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
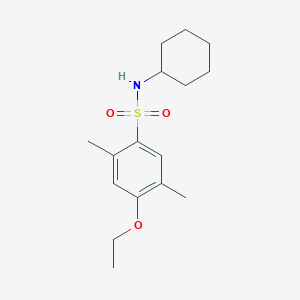
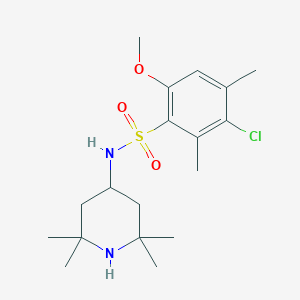
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)